molecular formula C12H19NO3 B1334846 2-(Pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid CAS No. 414872-66-5

2-(Pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid

Cat. No.: B1334846
CAS No.: 414872-66-5
M. Wt: 225.28 g/mol
InChI Key: ZOLDEFAIBWNKIN-UHFFFAOYSA-N
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Description

2-(Pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid is a compound that features a pyrrolidine ring attached to a cyclohexane carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid typically involves the reaction of pyrrolidine with cyclohexane-1-carboxylic acid under specific conditions. One common method involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the pyrrolidine and cyclohexane-1-carboxylic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

Scientific Research Applications

2-(Pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Pyrrolidine-2-carboxylic acid
  • Cyclohexane-1-carboxylic acid
  • N-substituted pyrrolidines

Uniqueness

2-(Pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid is unique due to the combination of the pyrrolidine ring and the cyclohexane carboxylic acid moiety. This structure provides distinct chemical properties and potential biological activities that are not observed in simpler analogs .

Properties

IUPAC Name

2-(pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c14-11(13-7-3-4-8-13)9-5-1-2-6-10(9)12(15)16/h9-10H,1-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLDEFAIBWNKIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)N2CCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00385526
Record name 2-(Pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

414872-66-5
Record name 2-(Pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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